molecular formula C18H13N3O3 B5597621 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No. B5597621
M. Wt: 319.3 g/mol
InChI Key: QIIKJANAWUWKFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds similar to N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves various strategies, including metal-free intramolecular oxidative N-N bond formation and reactions with cyanide ions in water at room temperature. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines and related structures is achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating the possibility of constructing complex heterocycles under metal-free conditions and with high yields (Zheng et al., 2014). Similarly, reactions of N-aminopyridinium derivatives with cyanide ions lead to the synthesis of s-triazolo[1,5-a]pyridine rings, showcasing the diversity of synthetic routes for constructing pyridine-based heterocycles (Okamoto et al., 1966).

Molecular Structure Analysis

The structural analysis of compounds like N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide often employs techniques such as X-ray diffraction to confirm their complex molecular geometries. For instance, the structure of new heterocyclic systems and oxazolo[4,5-d]pyrimidin-7-ones was confirmed using spectroscopic methods and X-ray analysis, providing insights into the arrangement of atoms and bonds within these molecules (Sirakanyan et al., 2016).

properties

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11-12(18-21-16-14(24-18)7-3-9-19-16)5-2-6-13(11)20-17(22)15-8-4-10-23-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIKJANAWUWKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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